molecular formula C15H17N5O2 B2953304 1,3-dimethyl-8-[(4-methylanilino)methyl]-7H-purine-2,6-dione CAS No. 81014-01-9

1,3-dimethyl-8-[(4-methylanilino)methyl]-7H-purine-2,6-dione

Cat. No.: B2953304
CAS No.: 81014-01-9
M. Wt: 299.334
InChI Key: QKLZBFQWCKPRDI-UHFFFAOYSA-N
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Description

1,3-dimethyl-8-[(4-methylanilino)methyl]-7H-purine-2,6-dione is a research compound with the molecular formula C15H17N5O2 and a molecular weight of 299.334 g/mol. This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in various biological processes.

Properties

IUPAC Name

1,3-dimethyl-8-[(4-methylanilino)methyl]-7H-purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O2/c1-9-4-6-10(7-5-9)16-8-11-17-12-13(18-11)19(2)15(22)20(3)14(12)21/h4-7,16H,8H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLZBFQWCKPRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=NC3=C(N2)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-8-[(4-methylanilino)methyl]-7H-purine-2,6-dione typically involves the reaction of 1,3-dimethylxanthine with 4-methylaniline under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-8-[(4-methylanilino)methyl]-7H-purine-2,6-dione can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1,3-dimethyl-8-[(4-methylanilino)methyl]-7H-purine-2,6-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1,3-dimethyl-8-[(4-methylanilino)methyl]-7H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Similar Compounds

    Caffeine (1,3,7-trimethylxanthine): A well-known stimulant with a similar purine structure.

    Theophylline (1,3-dimethylxanthine): Used in the treatment of respiratory diseases like asthma.

    Theobromine (3,7-dimethylxanthine): Found in chocolate and has mild stimulant effects.

Uniqueness

1,3-dimethyl-8-[(4-methylanilino)methyl]-7H-purine-2,6-dione is unique due to the presence of the 4-methylanilino group, which imparts specific chemical and biological properties that are distinct from other purine derivatives. This structural modification can influence the compound’s reactivity, binding affinity, and overall biological activity .

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